molecular formula C22H22ClFN4O3S B2638627 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1216446-69-3

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2638627
CAS No.: 1216446-69-3
M. Wt: 476.95
InChI Key: PGFIHJBGLSSHHV-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring, a fluorobenzo[d]thiazole moiety, and a dimethoxybenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Imidazole-Propyl Intermediate: The initial step involves the alkylation of imidazole with 1-bromopropane to form 3-(1H-imidazol-1-yl)propane.

    Synthesis of the Fluorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-fluoroaniline with 2-mercaptobenzothiazole under acidic conditions to form the 4-fluorobenzo[d]thiazole moiety.

    Coupling Reaction: The final step involves the coupling of the imidazole-propyl intermediate with the fluorobenzo[d]thiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the target compound. The product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the thiazole moiety, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the imidazole or thiazole rings.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, given its potential to interact with biological macromolecules through its imidazole and thiazole rings.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the imidazole ring suggests potential antifungal or antimicrobial activity, while the fluorobenzo[d]thiazole moiety might contribute to its bioactivity.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorobenzo[d]thiazole moiety may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride can significantly influence its chemical and biological properties, such as increasing its lipophilicity and potentially enhancing its ability to cross biological membranes, making it unique compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-17-8-7-15(13-18(17)30-2)21(28)27(11-4-10-26-12-9-24-14-26)22-25-20-16(23)5-3-6-19(20)31-22;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFIHJBGLSSHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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